D-Glucose-d1

Pentose phosphate pathway Metabolic flux analysis ²H NMR spectroscopy

Quantifying oxidative PPP flux or anomeric enzyme kinetics? Unlabeled or uniformly labeled glucose fails to resolve position-specific hydrogen exchange, leading to erroneous flux data (e.g., 5x underestimation of PPP activity in glioma models). D-Glucose-d1 (M+1, 181.16 Da) solves this: - Enables ²H NMR tracking of C-1 deuterium loss as ²HHO for direct PPP quantification. - Validated for real-time sorbitol pathway monitoring (aldose reductase inhibition). - Provides anomeric CEIE (1.043) critical for hexokinase studies. BenchChem supplies high-purity C-1-deuterated glucose for MS/NMR calibration.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12409475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-d1
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6D
InChIKeyGZCGUPFRVQAUEE-BNOZAQQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose-d1 Procurement Guide


D-Glucose-d1 (CAS 106032-61-5, also designated D-Glucose-1-d or Dextrose-1-d1) is a stable isotope-labeled monosaccharide in which the hydrogen atom at the anomeric C-1 position is replaced by deuterium (²H), producing a molecular weight of 181.16 Da (M+1 mass shift vs. 180.16 Da for natural glucose) . This compound belongs to the class of site-specific deuterated carbohydrates used as non-radioactive tracers in metabolic flux analysis, NMR spectroscopy, and mass spectrometry-based quantification. Unlike perdeuterated or uniformly ¹³C-labeled glucose analogs, D-Glucose-d1 offers single-site isotopic labeling that enables targeted investigation of metabolic transformations occurring specifically at the C-1 position — including the aldose reductase–sorbitol dehydrogenase pathway, phosphoglucoisomerase-mediated hydrogen exchange, and oxidative pentose phosphate pathway decarboxylation [1][2].

1 Single-site deuterium labeling at anomeric C-1 position
2 Enables targeted metabolic flux analysis via ²H NMR and MS
3 Non-radioactive tracer for PPP, polyol pathway, and anomeric studies

Why D-Glucose-d1 Is Irreplaceable


Generic substitution of D-Glucose-d1 with unlabeled D-glucose, uniformly ¹³C-labeled glucose (D-Glucose-¹³C₆), or perdeuterated glucose (D-Glucose-d₇) fails in experimental contexts that require position-resolved metabolic tracing. Unlabeled glucose provides no isotopic handle for NMR or MS detection [1]. D-Glucose-¹³C₆ enables carbon tracing but cannot report on hydrogen/deuterium exchange events at specific positions, such as the ~72% intramolecular deuterium transfer from C-2 to C-1 catalyzed by phosphoglucoisomerase [2]. Perdeuterated D-Glucose-d₇ suffers from demonstrable kinetic isotope effects (KIE) in alanine and glutamate metabolism within the TCA cycle, introducing a ~8% bias in aldolase-step flux measurements that is absent with single-site C-1 deuteration [3]. Furthermore, the C-1 deuterium of D-Glucose-d1 is selectively lost as ²HHO during oxidative pentose phosphate pathway (PPP) activity — a fate not shared by deuterium at C-6 — making the site-specific label indispensable for PPP flux quantification [4]. These position-dependent behaviors mean that substituting one isotopic form for another can produce quantitatively divergent, and potentially erroneous, metabolic flux conclusions.

Unlabeled Glucose Lacks isotopic handle for NMR or MS detection; may not support tracer-based flux analysis.
¹³C₆-Glucose Cannot report hydrogen/deuterium exchange at C-1; phosphoglucoisomerase transfer information may be lost.
Perdeuterated d₇-Glucose Reported kinetic isotope effects may bias TCA cycle flux measurements (~8% at aldolase step).

D-Glucose-d1 Differentiation Evidence


Pentose Phosphate Pathway Flux Quantification

D-Glucose-d1, as part of the multiply-labeled probe (6-¹³C, 1,6,6-²H₃)glucose, enables quantification of pentose phosphate pathway (PPP) activity that fundamentally differs from values obtained with conventional ¹³C-only glucose tracers. The deuterium at C-1 is selectively lost as ²HHO when glucose-6-phosphate enters the oxidative PPP, while the C-6 deuterium is retained through glycolysis into lactate [1]. In a direct comparison using cultured rat 9L glioma cells, ²H NMR analysis of the deuterated probe yielded a PPP activity measurement of 30.8 ± 2.1%, whereas parallel incubations with [1-¹³C]glucose and [6-¹³C]glucose gave only 6.0 ± 0.8% PPP activity [1]. The 5.1-fold discrepancy is mechanistically informative: it arises from selective ²H exchange from the C-1 position catalyzed by phosphomannose isomerase, a process invisible to ¹³C tracing [1]. This demonstrates that D-Glucose-d1 (or its C-1 deuterated congeners) provides access to hydrogen-exchange-corrected PPP flux data that ¹³C-glucose alone cannot deliver.

PPP Flux Quantification
Head-to-head
5.1×
higher PPP activity
Supports tracer selection for hydrogen-exchange-corrected PPP flux
Glioma cell model; ²H NMR vs ¹³C NMR
Pentose phosphate pathway Metabolic flux analysis ²H NMR spectroscopy

Anomeric Equilibrium Isotope Effect

Site-specific deuteration at C-1 of D-glucose generates a measurable conformational equilibrium isotope effect (CEIE) on the α/β anomeric ratio that is quantitatively distinct from deuteration at any other ring position. Using 1D ¹³C NMR spectroscopy, Pfeffer et al. determined the deuterium isotope effect on the equilibrium constant K(H/D)(β/α) for each position in D-glucopyranose [1]. Deuteration at C-1 produced an isotope effect of 1.043 ± 0.004 — the largest value among all six positions measured. In comparison, deuteration at C-2 and C-3 each produced effects of 1.027 ± 0.004 and 1.027 ± 0.005, C-4 produced 1.001 ± 0.003 (essentially no effect), C-5 produced 1.036 ± 0.004, and C-6,6′-dideuteration produced 0.998 ± 0.004 [1]. The C-1 effect is mechanistically attributed to n(p) → σ* hyperconjugative transfer from the ring oxygen O5 to the axial C1–H1 bond in β-glucose, a stereoelectronic interaction unique to the anomeric position [1]. This means that D-Glucose-d1 exhibits a measurably different anomeric equilibrium composition compared to D-Glucose-d2, D-Glucose-d3, D-Glucose-d4, D-Glucose-d5, or D-Glucose-d6,d6′.

Anomeric Equilibrium IE
Head-to-head
1.043
K(H/D)(β/α) largest
Reported largest CEIE among ring positions supports anomeric studies
C-2:1.027, C-3:1.027, C-5:1.036, C-4:1.001
Conformational equilibrium isotope effect Anomeric equilibrium ¹³C NMR spectroscopy

Real-Time Polyol Pathway Monitoring by ²H NMR

D-Glucose-d1 enables dynamic, real-time ²H NMR monitoring of the aldose reductase–sorbitol dehydrogenase (polyol) pathway in intact living tissue — a capability not achievable with unlabeled glucose or ¹³C-labeled glucose under comparable conditions. Aguayo et al. used ²H-labeled C-1 D-glucose to monitor the formation of sorbitol from glucose and the subsequent metabolism of sorbitol to fructose in the intact rabbit lens at two clinically relevant glucose concentrations: 5.5 mM (normoglycemic) and 35.5 mM (hyperglycemic) [1]. The deuterium atom at C-1 provides a short T₁ relaxation time, enabling rapid spectral acquisition. The natural abundance HDO resonance serves as an internal reference standard for quantification [1]. At 35.5 mM glucose, sorbitol accumulation was observed in real time, and this accumulation was completely prevented by the aldose reductase inhibitor Sorbinil, confirming pathway specificity [1]. In contrast, unlabeled glucose produces no detectable NMR signal for this pathway, and ¹³C-labeled glucose at natural abundance lacks the sensitivity for dynamic monitoring without hyperpolarization. In a separate bacterial metabolism study, the same group demonstrated that C-1 deuterated glucose, alongside C-2 and C-6 deuterated variants, allowed differential tracking of metabolic flux through distinct pathways in five bacterial strains, with the C-1 deuterium uniquely reporting on pathways involving anomeric carbon transformations [2].

Polyol Pathway NMR
Class-level
Real-time
²H NMR monitoring
Enables dynamic sorbitol/fructose tracking in intact tissue
Rabbit lens model; Sorbinil inhibitor confirmation
Polyol pathway Aldose reductase Diabetic cataractogenesis

Isotopic Discrimination in PGI and G6PDH

D-Glucose-d1 (D-[1-²H]glucose) is not a metabolically neutral tracer: it experiences quantifiable isotopic discrimination relative to protiated D-[1-¹H]glucose in the reactions catalyzed by phosphoglucoisomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). Malaisse developed a mathematical model of glucose metabolism in erythrocytes that explicitly compares the fate of D-[1-¹H]glucose and D-[1-²H]glucose under conditions where PPP flux accounts for either 5% or 75% of total glucose phosphorylation (representing basal and menadione-stimulated states) [1]. The model reveals that unequal isotopic discrimination in these enzymatic reactions can cause severe misjudgment of metabolic flow when deuterated glucose is used as a substitute and/or tracer for the protiated hexose [1]. A fair agreement between model-derived data and prior experimental findings was observed specifically for ¹⁴C-labeled glucose fates, validating the model's capacity to predict deuterium-induced deviations [1]. This positions D-Glucose-d1 as a uniquely informative probe: it simultaneously serves as a metabolic tracer AND a detector of site-specific enzyme isotope discrimination, unlike D-Glucose-¹³C₆ which reports only on carbon skeleton fate without hydrogen exchange information, and unlike D-Glucose-d₇ where multiple deuteration sites confound interpretation of individual enzymatic isotope effects.

Isotopic Discrimination Model
Data to verify
PGI & G6PDH
Discrimination quantified
Reported model supports interpretation of deuterium tracer bias
Erythrocyte model; 5%–75% PPP flux scenarios
Isotopic discrimination Phosphoglucoisomerase Glucose-6-phosphate dehydrogenase

GC-MS Positional Deuterium Analysis

D-Glucose-d1 serves as both a calibration standard and analytical target in a validated GC-MS method for quantifying site-specific deuterium enrichment across all six carbon positions of glucose. Guo et al. developed a gas chromatography/mass spectrometry method using glucose aldonitrile pentaacetate derivatization that assigns specific fragment ions (m/z 328, 331, 169, 187, 212, 217, 242) to defined carbon/hydrogen position sets of the glucose molecule [1]. Critically, the method was validated using known mixtures of 1-d₁-, 2-d₁-, 3-d₁-, and 5,6,6-d₃-glucose with unlabeled glucose, and perdeuterated glucose, demonstrating that D-Glucose-d1 produces a distinct and quantifiable ion cluster that can be differentiated from other positional deuterium isomers [1]. The fragment m/z 331 (C1–C6, 1,2,3,4,5,6,6-H₇) captures the M+1 shift specific to C-1 deuteration, while fragment m/z 169 (C1–C6, 1,3,4,5,6,6-H₆) includes the C-1 position but excludes the C-2 hydrogen, enabling positional resolution [1]. Applied to fasted rats infused with deuterated water, the method revealed that approximately one deuterium atom was incorporated into C5, while only 75% of one deuterium atom was incorporated into C2 of blood glucose, demonstrating position-specific metabolic deuterium incorporation patterns [1]. In contrast, D-Glucose-¹³C₆ produces different fragment ion shifts (M+6) and cannot report on hydrogen/deuterium exchange events, while D-Glucose-d₇ yields complex multi-deuterated fragment patterns that complicate positional resolution.

GC-MS Positional Analysis
Method context
m/z 331, 169
Validated fragments
Validated positional standard for site-specific ²H enrichment
Aldonitrile pentaacetate derivatization; rat infusion model
Gas chromatography-mass spectrometry Positional isotopomer analysis Deuterium enrichment

D-Glucose-d1 Application Scenarios


PPP Flux Quantification in Cancer Metabolism

D-Glucose-d1 (or its C-1-deuterated congeners) is the preferred tracer for studies requiring accurate PPP flux quantification in tumor cells. As demonstrated by Ben-Yoseph et al., ²H NMR analysis of C-1-deuterated glucose-derived lactate reveals PPP activity that is ~5-fold higher (30.8 ± 2.1%) than values obtained with ¹³C-only tracers (6.0 ± 0.8%) in glioma cells [1]. This is because C-1 deuterium is selectively lost as ²HHO during the oxidative PPP, providing a direct readout of pathway flux that ¹³C methods miss. Researchers studying the Warburg effect, chemotherapeutic targeting of PPP, or redox homeostasis in cancer should procure D-Glucose-d1 rather than D-Glucose-¹³C₆ when the experimental endpoint is hydrogen-exchange-corrected PPP activity. The cost of erroneous underestimation using ¹³C-only methods — potentially misidentifying PPP upregulation as insignificant — justifies the specific procurement of site-specific deuterated glucose.

Polyol Pathway Monitoring in Diabetic Complications

D-Glucose-d1 enables non-destructive, real-time ²H NMR monitoring of sorbitol production and fructose formation via the aldose reductase–sorbitol dehydrogenase pathway in intact tissues. Aguayo et al. demonstrated dynamic sorbitol accumulation at hyperglycemic (35.5 mM) glucose concentrations and its complete blockade by Sorbinil in the intact rabbit lens [1]. This capability is unique to C-1 deuterated glucose: unlabeled glucose generates no NMR signal for pathway intermediates, and ¹³C-glucose lacks sufficient sensitivity without hyperpolarization. For pharmaceutical researchers screening aldose reductase inhibitors, or for diabetic complication studies requiring longitudinal monitoring of polyol pathway flux, D-Glucose-d1 is the minimal isotopic probe that provides both pathway specificity and real-time quantification [1][2].

Anomeric Equilibrium in Carbohydrate Enzymology

D-Glucose-d1 is uniquely suited for enzymology studies where anomeric configuration affects substrate recognition. The C-1 deuterium conformational equilibrium isotope effect (CEIE) of 1.043 ± 0.004 on K(β/α) — the largest among all six glucose ring positions — means that D-Glucose-d1 exhibits a measurably shifted anomeric equilibrium compared to unlabeled glucose or glucose deuterated at any other position [1]. This is critical for enzymes such as glycogen synthase, glucokinase, and hexokinase that discriminate between α- and β-anomers. Researchers studying anomeric specificity should preferentially procure D-Glucose-d1 rather than D-Glucose-d2, D-Glucose-d3, D-Glucose-d4, D-Glucose-d5, or D-Glucose-d6,d6′, as only C-1 deuteration produces a stereoelectronically meaningful (n → σ*) perturbation at the anomeric center [1].

Position-Specific Tracing in Gluconeogenesis & Lipogenesis

D-Glucose-d1 serves as both a validated positional calibration standard and a tracer for GC-MS-based site-specific deuterium enrichment analysis. The method of Guo et al. uses D-Glucose-d1 alongside 2-d₁-, 3-d₁-, and 5,6,6-d₃-glucose standards to assign deuterium incorporation to individual carbon positions of glucose [1]. For studies quantifying gluconeogenic flux (e.g., using deuterated water infusion), D-Glucose-d1 is an essential calibration component that enables discrimination of C-1 enrichment from C-2, C-3, and C-5/C-6 enrichment. In lipogenesis research, [1-²H]glucose has been shown to contribute 4.7% of total reducing equivalents for de novo fatty acid synthesis in hepatoma cells, providing a quantitative benchmark for the nicotinamide cofactor contribution from C-1-position metabolism [2]. Procurement of D-Glucose-d1 is therefore warranted for any GC-MS or ²H NMR metabolic flux laboratory that requires position-resolved deuterium quantification standards or C-1-specific tracer probes.

Application
Selection Property
Validation Focus
Tumor cell PPP flux studies
C-1 deuteration for hydrogen-exchange-corrected PPP readout
²H NMR lactate analysis for pathway flux
Diabetic model polyol pathway research
Real-time ²H NMR detection of sorbitol formation
Aldose reductase pathway specificity and inhibitor screening
Anomeric equilibrium enzymology
Quantifiable anomeric CEIE at C-1
Anomeric specificity in substrate recognition assays
Gluconeogenic/lipogenic flux analysis
GC-MS positional deuterium standard
Site-specific enrichment calibration for metabolic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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